molecular formula C14H15N3OS2 B11274097 4-amino-3-(4-methylphenyl)-N-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

4-amino-3-(4-methylphenyl)-N-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B11274097
M. Wt: 305.4 g/mol
InChI Key: IYAHJPSUAQIBGV-UHFFFAOYSA-N
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Description

4-amino-3-(4-methylphenyl)-N-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that includes an amino group, a methylphenyl group, a prop-2-en-1-yl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(4-methylphenyl)-N-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multiple steps, including the formation of the thiazole ring and the introduction of the amino and methylphenyl groups. Common synthetic routes may involve the use of reagents such as thioamides, aldehydes, and amines under specific reaction conditions like refluxing in solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(4-methylphenyl)-N-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions may vary, but typical conditions include controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups to the thiazole ring.

Scientific Research Applications

4-amino-3-(4-methylphenyl)-N-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-amino-3-(4-methylphenyl)-N-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-amino-3-(4-methylphenyl)-N-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide include other thiazole derivatives with different substituents on the thiazole ring or variations in the amino and methylphenyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the thiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H15N3OS2

Molecular Weight

305.4 g/mol

IUPAC Name

4-amino-3-(4-methylphenyl)-N-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C14H15N3OS2/c1-3-8-16-13(18)11-12(15)17(14(19)20-11)10-6-4-9(2)5-7-10/h3-7H,1,8,15H2,2H3,(H,16,18)

InChI Key

IYAHJPSUAQIBGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC=C)N

Origin of Product

United States

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